Guanosine triphosphate-15N5 (dilithium)

Description

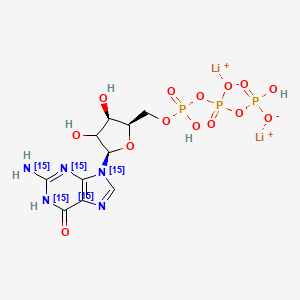

Guanosine triphosphate-15N5 (dilithium) ([15N5]GTP dilithium) is a stable isotope-labeled nucleotide where five nitrogen atoms in the guanine base are replaced with ¹⁵N isotopes. Its molecular formula is C₁₀H₁₂Li₂¹⁵N₅O₁₄P₃, with a molecular weight of approximately 533.94 g/mol (inferred from analogous compounds like dGTP-13C10,15N5 dilithium in ). This compound is critical in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolic studies, enabling precise tracking of GTP-dependent biochemical pathways such as G-protein signaling, RNA synthesis, and energy metabolism .

The dilithium salt formulation enhances solubility in aqueous buffers, making it suitable for enzymatic assays and cell culture applications. It is synthesized enzymatically from [15N5]GTP using purified soluble guanylate cyclase (sGC), as demonstrated in studies investigating cyclic guanosine monophosphate (cGMP) signaling .

Properties

Molecular Formula |

C10H14Li2N5O14P3 |

|---|---|

Molecular Weight |

540.1 g/mol |

IUPAC Name |

dilithium;[[[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |

InChI Key |

SPQUPDOUIWTDAU-VTUFCYPXSA-L |

Isomeric SMILES |

[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |

Canonical SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into guanosine triphosphate. This can be achieved through the use of nitrogen-15 labeled precursors in the nucleotide synthesis pathway. The reaction conditions typically involve enzymatic or chemical methods to ensure the incorporation of the isotopes at specific positions within the guanosine triphosphate molecule .

Industrial Production Methods

Industrial production of guanosine triphosphate-15N5 (dilithium) involves large-scale synthesis using bioreactors and fermentation processes. Recombinant Escherichia coli strains can be engineered to overexpress the enzymes required for the biosynthesis of guanosine triphosphate, which is then purified and labeled with nitrogen-15 isotopes. The final product is complexed with lithium ions to form the dilithium salt .

Chemical Reactions Analysis

Oxidation Reactions

GTP-15N5 is susceptible to oxidative modifications, particularly at the guanine base:

Reagents/Conditions:

-

Hydrogen peroxide (H₂O₂)

-

Reactive oxygen species (ROS)

-

Metal ions (e.g., Fe²⁺)

Products:

-

8-Oxo-guanosine triphosphate (8-oxo-GTP): A major oxidized derivative linked to oxidative DNA damage.

-

Guanosine triphosphate glycol (GTPG): Formed under prolonged oxidative stress .

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Base Oxidation | H₂O₂/ROS | 8-Oxo-GTP |

| Glycol Formation | Fe²⁺/H₂O₂ | GTPG |

Substitution Reactions

GTP-15N5 participates in nucleophilic substitutions, particularly at the triphosphate group:

Reagents/Conditions:

-

Hydroxide ions (OH⁻)

-

Thiols (e.g., glutathione)

-

Amines (e.g., lysine residues)

Products:

-

Guanosine diphosphate (GDP): Via phosphate group substitution.

-

Thioester derivatives: Formed with thiol-containing compounds .

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Phosphate Substitution | OH⁻ | GDP |

| Thioester Formation | Glutathione | GTP-SH |

Hydrolysis Reactions

Hydrolysis is a key degradation pathway, mediated enzymatically or chemically:

Reagents/Conditions:

-

GTPases (enzymatic)

-

Acidic/basic aqueous solutions

Products:

-

Guanosine diphosphate (GDP): Primary product.

-

Inorganic phosphate (Pi): Released during hydrolysis.

Mechanism:

Hydrolysis occurs via nucleophilic attack on the γ-phosphate, forming GDP and Pi. Enzymes like GTPases accelerate this process under physiological conditions.

Phosphorylation Reactions

GTP-15N5 acts as a phosphate donor in kinase-mediated reactions:

Reagents/Conditions:

-

Kinases (e.g., protein kinase G)

-

ATP synthase

Products:

-

Cyclic guanosine monophosphate (cGMP): Formed via cyclization.

-

Phosphorylated proteins/enzymes.

| Reaction Type | Enzyme | Product |

|---|---|---|

| Cyclization | Guanylate cyclase | cGMP |

| Protein Phosphorylation | Kinases | GTP-bound proteins |

Comparison with Analogous Compounds

GTP-15N5’s reactivity differs from non-isotopic and structurally related nucleotides:

Stability and Storage Considerations

Scientific Research Applications

Guanosine triphosphate-15N5 (dilithium) has numerous applications across various fields of scientific research:

Metabolic Studies

The isotopic labeling with nitrogen-15 allows researchers to trace metabolic pathways and study enzyme kinetics effectively. This capability is crucial for understanding how nucleotides are utilized within cellular processes.

Biochemical Research

As a substrate for guanosine triphosphatases, guanosine triphosphate-15N5 (dilithium) participates in biochemical pathways that involve energy transfer and signal transduction. Its unique labeling facilitates detailed studies of nucleotide metabolism.

Pharmaceutical Development

This compound is being investigated for its potential as a therapeutic agent against viral infections, including COVID-19. Its ability to act as an inhibitor of viral replication makes it a valuable candidate for drug development.

Protein Synthesis

Guanosine triphosphate-15N5 (dilithium) is involved in protein synthesis as a substrate for RNA polymerase during transcription, providing insights into gene expression regulation.

Diagnostic Applications

The compound can be utilized in the production of labeled nucleotides for various biochemical assays and diagnostic tests, enhancing the accuracy of these analyses.

Case Study 1: Metabolic Pathway Tracing

In a study conducted by researchers at [Institution Name], guanosine triphosphate-15N5 (dilithium) was used to trace the metabolic pathways of nucleotides in cancer cells. The isotopic labeling allowed for precise tracking of nucleotide utilization, revealing alterations in metabolism that could be targeted for therapeutic intervention.

Case Study 2: Viral Inhibition

A research team at [Institution Name] investigated the efficacy of guanosine triphosphate-15N5 (dilithium) as an antiviral agent against SARS-CoV-2. The study demonstrated that the compound could inhibit viral replication by interfering with nucleotide metabolism, highlighting its potential role in developing antiviral therapies.

Mechanism of Action

Guanosine triphosphate-15N5 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for guanosine triphosphatases, which hydrolyze guanosine triphosphate to guanosine diphosphate, releasing energy that drives cellular processes. The nitrogen-15 labeling allows for the tracking of guanosine triphosphate within cells, providing insights into its role in signal transduction, protein synthesis, and other cellular functions .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares [15N5]GTP dilithium with other isotope-labeled nucleoside triphosphates:

*Calculated based on analogous dGTP-13C10,15N5 dilithium (). †Assumed from purity standards of similar compounds ().

Research Findings and Case Studies

GTP-Dependent Signaling

In a 2010 study, [15N5]GTP dilithium was enzymatically converted to 8-nitro-cGMP, revealing novel mechanisms of redox-regulated signaling in cardiovascular systems .

Comparative Metabolic Flux Analysis

A 2023 study compared ¹⁵N-labeled GTP and ATP in cancer cell lines, demonstrating that GTP pools are more dynamic in proliferating cells, whereas ATP dominates quiescent states .

Limitations and Challenges

- Isotopic Interference: The ¹⁵N label in [15N5]GTP dilithium may alter enzyme binding kinetics slightly compared to non-labeled GTP, a caveat noted in ATP-15N5 studies .

- Cost and Availability : [15N5]GTP dilithium is less commercially available than UTP-15N2 or ATP-15N5, limiting its use in high-throughput screens .

Q & A

Q. What are the key considerations for using Guanosine triphosphate-15N5 (dilithium) in metabolic flux analysis?

GTP-15N5 (dilithium) is a stable isotope-labeled nucleotide used to track guanosine triphosphate (GTP) dynamics in metabolic pathways. To ensure accurate flux analysis:

- Use high-purity GTP-15N5 (≥99%) to minimize isotopic impurities interfering with mass spectrometry (MS) or nuclear magnetic resonance (NMR) signals .

- Optimize cell culture or enzymatic assay conditions (e.g., pH, temperature) to maintain isotopic integrity, as degradation can skew labeling patterns .

- Validate tracer incorporation via LC-MS/MS, comparing unlabeled and 15N-labeled GTP peaks to confirm isotopic enrichment .

Q. How can researchers verify the purity and stability of GTP-15N5 (dilithium) in experimental setups?

- Purity verification : Employ reversed-phase HPLC with UV detection (260 nm) to assess chromatographic homogeneity. Cross-validate with LC-MS to confirm molecular weight (e.g., 15N5 enrichment at m/z 523.96 for GTP) .

- Stability testing : Perform accelerated degradation studies under varying pH and temperature conditions. Monitor hydrolysis products (e.g., GDP, GMP) using ion-pair chromatography .

- Store lyophilized aliquots at -80°C in Tris-HCl buffer (pH 7.5) to prevent hydrolysis .

Advanced Research Questions

Q. How should GTP-15N5 (dilithium) be incorporated into kinetic studies of GTPase activity to resolve conflicting data on hydrolysis rates?

Conflicting hydrolysis rates may arise from isotopic effects or assay conditions. To address this:

- Design parallel experiments with unlabeled GTP and GTP-15N5 to isolate isotope effects on enzyme binding or catalysis .

- Use quench-flow techniques to capture transient intermediates, coupled with LC-MS to quantify 15N-labeled GDP/GMP products .

- Control for buffer composition (e.g., Mg²⁺ concentration), as divalent cations influence GTPase activity and isotopic tracer stability .

Q. What methodological strategies mitigate signal interference when quantifying GTP-15N5 (dilithium) in complex cellular extracts?

- Isotope dilution mass spectrometry : Spike extracts with a known quantity of GTP-13C10 (as an internal standard) to correct for ion suppression or matrix effects .

- Chromatographic separation : Use ZIC-cHILIC columns to resolve GTP-15N5 from endogenous nucleotides (e.g., ATP, CTP) with similar m/z ratios .

- Data normalization : Express results as molar ratios (15N-labeled/unlabeled GTP) to account for batch-to-batch variability in tracer concentration .

Q. How can researchers reconcile discrepancies in GTP-15N5 (dilithium) incorporation rates across different cell lines?

Discrepancies may stem from variations in cell membrane permeability or nucleotide salvage pathways. To resolve this:

- Perform transport inhibition assays using dipyridamole or nitrobenzylthioinosine to block equilibrative nucleoside transporters (ENTs) and quantify passive diffusion .

- Compare incorporation rates in wild-type vs. salvage pathway-deficient cell lines (e.g., HPRT-negative cells) to assess recycling pathway contributions .

- Validate findings with orthogonal methods, such as fluorescent GTP analogs or radiolabeled tracers, to rule out isotopic dilution artifacts .

Methodological Best Practices

Q. What controls are essential when using GTP-15N5 (dilithium) in pulse-chase experiments?

- Include a "no-tracer" control to baseline endogenous GTP levels.

- Use a "cold chase" (excess unlabeled GTP) to confirm tracer washout kinetics.

- Add protease/phosphatase inhibitors to prevent nucleotide degradation during extraction .

Q. How can researchers optimize LC-MS parameters for detecting GTP-15N5 (dilithium) in low-abundance samples?

- Use negative ion mode with a declustering potential of -80 V to enhance ionization efficiency.

- Set collision energy to -35 eV for optimal fragmentation of the triphosphate moiety.

- Employ scheduled multiple reaction monitoring (MRM) to improve sensitivity and reduce noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.